molecular formula C15H18N4O5S B11014114 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B11014114
M. Wt: 366.4 g/mol
InChI Key: MAOFJPRJDOTDDE-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves the reaction of 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)hydrazine with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide involves the inhibition of key enzymes or proteins in the target organism. For example, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of fungal cell membrane integrity . The exact molecular targets and pathways involved may vary depending on the specific application and organism.

Comparison with Similar Compounds

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide can be compared with other 1,3,4-thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H18N4O5S

Molecular Weight

366.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide

InChI

InChI=1S/C15H18N4O5S/c1-15(2,3)13-17-18-14(25-13)16-12(20)8-6-10(23-4)11(24-5)7-9(8)19(21)22/h6-7H,1-5H3,(H,16,18,20)

InChI Key

MAOFJPRJDOTDDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC

Origin of Product

United States

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